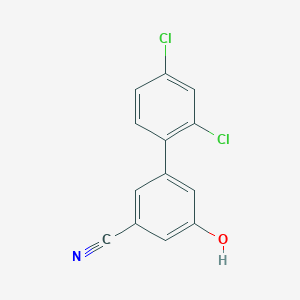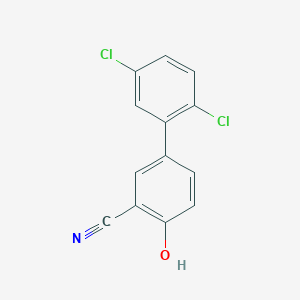
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied in various scientific research applications. It is a derivative of phenol, a phenolic compound, and is composed of two chlorine atoms, three carbon atoms, one nitrogen atom, and five hydrogen atoms. It has a unique structure, which makes it an interesting molecule to study.
Applications De Recherche Scientifique
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied in various scientific research applications. For example, it has been used in the synthesis of other organic compounds, such as 1-phenyl-3-cyano-5-(2,4-dichlorophenyl)pentane. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been used in the synthesis of nanomaterials, such as carbon nanotubes.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, as well as having antimicrobial and antifungal properties. It has also been shown to have cytotoxic effects on certain types of cells.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have cytotoxic effects on certain types of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be used in a variety of scientific research applications. However, there are some limitations to using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and its cytotoxic effects on certain types of cells must be taken into consideration.
Orientations Futures
There are many potential future directions for 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% research. One potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of various diseases. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential use in the synthesis of nanomaterials, such as carbon nanotubes. Finally, further research could be conducted to investigate its potential use in the synthesis of other organic compounds.
Méthodes De Synthèse
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized in a laboratory setting through a two-step process. The first step involves the reaction of 2,4-dichlorophenol and sodium nitrite in the presence of an acid catalyst. This reaction produces 2-nitro-4-chlorophenol, which is then reacted with sodium cyanide to form 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%. This process is relatively simple and can be completed in a short amount of time.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMCIZGWPZZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684904 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261975-77-2 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














